Chloroiridic acid

説明

特性

IUPAC Name |

hexachloroiridium(2-);hydron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir/h6*1H;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMMMVHZRGMXED-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H2Ir | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16920-56-2 (di-potassium salt), 16940-92-4 (di-ammonium salt), 16941-25-6 (di-hydrochloride salt) | |

| Record name | Hexachloroiridic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40274844 | |

| Record name | Chloriridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16941-92-7 | |

| Record name | Hexachloroiridic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iridate(2-), hexachloro-, hydrogen (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloriridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexachloroiridic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chloroiridic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and primary applications of chloroiridic acid, a pivotal precursor in catalysis and materials science.

Introduction

This compound, with the chemical formula H₂IrCl₆, is an inorganic compound of significant interest in various fields of research and development, particularly in catalysis and drug development.[1][2] It serves as a primary precursor for the synthesis of a wide array of iridium-containing compounds, including homogeneous and heterogeneous catalysts, electrocatalytic materials, and nanoparticles.[1][2] This guide provides a detailed overview of the core chemical and physical properties of this compound, its synthesis, and its principal applications, with a focus on experimental methodologies and reaction pathways relevant to scientific professionals.

Physicochemical Properties

This compound is typically available as a dark brown to black crystalline solid, often in its hydrated form.[2] It is known for its high solubility in water and various alcohols.[3][4] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Conditions |

| Molecular Formula | H₂IrCl₆ | Anhydrous |

| Molecular Weight | 406.95 g/mol | Anhydrous |

| Appearance | Black/brown crystalline solid | |

| Melting Point | ~65 °C (decomposes) | |

| Density | 1.02 g/mL | at 25 °C |

| Solubility | Soluble | Water, Alcohols |

Table 1: Key Physicochemical Properties of this compound

Synthesis of this compound

The industrial preparation of this compound typically involves the reaction of iridium metal powder with hydrochloric acid in the presence of an oxidizing agent, such as chlorine gas or nitric acid.

Experimental Protocol: Synthesis from Iridium Powder

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Iridium powder (99.9% trace metals basis)

-

Concentrated hydrochloric acid (HCl)

-

Chlorine gas (Cl₂)

Procedure:

-

Suspend the iridium powder in concentrated hydrochloric acid in a suitable reaction vessel equipped with a gas inlet and a reflux condenser.

-

While stirring the suspension, bubble chlorine gas through the mixture.

-

Heat the reaction mixture to facilitate the dissolution of the iridium powder. The reaction progress can be monitored by the disappearance of the solid iridium.

-

Once the reaction is complete, cool the solution to room temperature.

-

The resulting solution is a concentrated solution of this compound. Further purification can be achieved by recrystallization.

Primary Uses of this compound

This compound is a versatile precursor with numerous applications in catalysis, electrochemistry, and materials science.

Catalyst Precursor

A primary application of this compound is in the preparation of iridium-based catalysts. These catalysts are utilized in a variety of organic transformations, including hydrogenation, hydrosilylation, and C-H activation reactions.

Electroplating

This compound is employed in electroplating processes to deposit a thin, corrosion-resistant layer of iridium onto various substrates. This is particularly valuable in the manufacturing of electrodes for industrial processes such as the chloralkali process.[1][2]

Nanoparticle Synthesis

This compound serves as a common starting material for the synthesis of iridium nanoparticles. These nanoparticles exhibit unique catalytic and electronic properties, making them valuable in various applications, including catalysis and sensing.

Experimental Protocols for Applications

Protocol: Synthesis of Iridium Nanoparticles

This protocol describes the synthesis of polyvinylpyrrolidone (PVP)-stabilized iridium nanoparticles from this compound.

Materials:

-

This compound (H₂IrCl₆) solution

-

Polyvinylpyrrolidone (PVP)

-

Ethanol (or other alcohol as a reducing agent)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of this compound.

-

In a separate flask, dissolve PVP in a mixture of ethanol and deionized water.

-

Heat the PVP solution to reflux with vigorous stirring.

-

Add the this compound solution dropwise to the refluxing PVP solution.

-

Continue refluxing the mixture for a specified time to allow for the complete reduction of the iridium precursor and the formation of nanoparticles.

-

The color of the solution will change, indicating the formation of iridium nanoparticles.

-

Cool the solution to room temperature. The resulting colloidal suspension contains PVP-stabilized iridium nanoparticles.

Reaction Pathways and Mechanisms

Understanding the reaction pathways involving this compound is crucial for optimizing its use in various applications.

Formation of Iridium Nanoparticles

The formation of iridium nanoparticles from this compound in the presence of a reducing agent and a stabilizer follows a nucleation and growth mechanism. The [IrCl₆]²⁻ complex is first reduced to a lower oxidation state, which then nucleates to form small iridium clusters. These clusters subsequently grow into larger nanoparticles, with the stabilizer adsorbing onto the surface to prevent aggregation.

Caption: Workflow for the synthesis of stabilized iridium nanoparticles.

Catalytic Cycle for Asymmetric Hydrogenation

Iridium complexes derived from this compound are highly effective catalysts for asymmetric hydrogenation reactions. A representative catalytic cycle for the hydrogenation of an olefin is depicted below. The cycle typically involves oxidative addition of hydrogen to the iridium center, coordination of the olefin, migratory insertion, and reductive elimination of the alkane product.[5]

Caption: A simplified catalytic cycle for iridium-catalyzed hydrogenation.[5]

Conclusion

This compound is a cornerstone compound in the field of iridium chemistry, offering a versatile entry point for the synthesis of a wide range of valuable materials. Its utility as a precursor for catalysts, electroplating solutions, and nanoparticles underscores its importance in both academic research and industrial applications. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize this compound in their work. Further exploration into the development of novel iridium-based compounds and their applications will undoubtedly continue to be a fruitful area of scientific inquiry.

References

An In-depth Technical Guide to Chloroiridic Acid: Formula, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroiridic acid, a prominent compound of iridium, serves as a critical precursor in the synthesis of a wide array of iridium-containing molecules, including those with significant potential in catalysis and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical formula, structure, physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its relevance to researchers in the chemical and pharmaceutical sciences. Detailed experimental protocols and structured data are presented to facilitate laboratory applications and further research.

Chemical Formula and Nomenclature

This compound is most commonly available as a hexahydrate, with the chemical formula H₂IrCl₆·6H₂O . The anhydrous form, H₂IrCl₆ , is also known.[1][2] It is a strong acid that fully ionizes in aqueous solution to form the hexachloroiridate(IV) anion, [IrCl₆]²⁻, and hydrated protons.

Systematic IUPAC Name: Dihydrogen hexachloroiridate(IV)

Common Synonyms:

-

Hexachloroiridic(IV) acid

-

Hydrogen hexachloroiridate(IV)

-

Iridium(IV) chloride dihydrochloride

Molecular Structure and Bonding

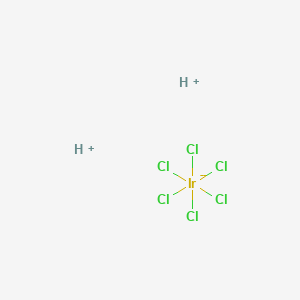

The core of this compound is the hexachloroiridate(IV) anion, [IrCl₆]²⁻ . In this complex, a central iridium atom in the +4 oxidation state is coordinated to six chloride ligands in an octahedral geometry.[5] This arrangement is characteristic of d⁵ metal complexes. The bonding between the iridium and chlorine atoms is predominantly covalent. The two protons (H⁺) are present as counter-ions to balance the 2- charge of the complex anion. In the hexahydrate form, six water molecules are incorporated into the crystal lattice.

Below is a diagram illustrating the octahedral structure of the hexachloroiridate(IV) anion.

Physicochemical Properties

This compound is a dark brown to black crystalline solid that is highly hygroscopic. It is readily soluble in water, alcohols, and hydrochloric acid.[4] Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | H₂IrCl₆ (anhydrous), H₂IrCl₆·6H₂O (hexahydrate) |

| Molecular Weight | 406.95 g/mol (anhydrous), 515.04 g/mol (hexahydrate) |

| Appearance | Dark brown to black crystals or reddish-brown solution |

| Melting Point | 65 °C (decomposes) |

| Density | 1.02 g/mL at 25 °C |

| Solubility in Water | Soluble |

| Solubility in Other Solvents | Soluble in alcohols and hydrochloric acid |

| Crystal Structure (of [IrCl₆]²⁻) | Octahedral |

Spectroscopic Data

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of the hexachloroiridate(IV) anion, [IrCl₆]²⁻, in a 1 M HCl solution is characterized by distinct absorption bands in the visible and near-UV regions. These bands are attributed to ligand-to-metal charge transfer (LMCT) transitions. The spectrum typically shows absorption maxima around 435 nm, 489 nm, and a more intense band in the UV region.[6]

Vibrational Spectroscopy

The vibrational modes of the octahedral [IrCl₆]²⁻ anion have been studied by Raman spectroscopy. The fundamental vibrational frequencies are well-defined and provide a spectroscopic signature for this complex.

Experimental Protocols: Synthesis of this compound

This compound can be prepared by the dissolution of iridium metal in a suitable oxidizing acid mixture. A common laboratory-scale method involves the use of hydrochloric acid and an oxidizing agent such as chlorine gas or nitric acid.

Synthesis from Iridium Metal using Hydrochloric Acid and Chlorine Gas

This method is based on the direct chlorination of iridium powder in a hydrochloric acid suspension.

Materials:

-

Iridium powder (99.95% purity)

-

Concentrated hydrochloric acid (e.g., 36% w/w)

-

Chlorine gas

-

Reaction vessel (e.g., a three-necked round-bottom flask) equipped with a gas inlet tube, a condenser, and a mechanical stirrer.

-

Heating mantle

Procedure:

-

In a well-ventilated fume hood, add iridium powder to the reaction vessel.

-

Add concentrated hydrochloric acid to the flask. A typical ratio is 8 mL of HCl per 1 g of iridium powder.[7]

-

Begin stirring the suspension and heat the mixture to a temperature between 60 °C and the boiling point of hydrochloric acid.

-

Once the desired temperature is reached, start bubbling chlorine gas through the suspension at a controlled rate.

-

Continue the reaction with heating and stirring for several hours until the iridium powder is completely dissolved. The reaction time will depend on the reaction scale, temperature, and chlorine flow rate.

-

After the reaction is complete, stop the flow of chlorine gas and allow the solution to cool to room temperature.

-

The resulting solution is a concentrated solution of this compound. It can be used as is or further purified and crystallized.

Applications

This compound is a versatile starting material for a wide range of applications in chemistry and materials science.

Precursor for Iridium Compounds

One of the primary uses of this compound is as a precursor for the synthesis of other iridium compounds.[2][3] This includes the preparation of iridium(III) chloride (IrCl₃), various iridium salts, and complex organometallic iridium compounds.[1]

Catalysis

The hexachloroiridate(IV) anion can act as a catalyst in various chemical transformations. It is used in the preparation of heterogeneous and homogeneous catalysts.[2] For example, it is a precursor for iridium-based catalysts used in the electrochemical synthesis of polyaniline and in the preparation of stable electrodes for industrial processes like the chlor-alkali process.[3][4]

Relevance to Drug Development

While this compound itself is not typically used as a therapeutic agent, it is a crucial starting material for the synthesis of novel iridium-based complexes that are under investigation for their potential in drug discovery and development. Iridium(III) complexes, in particular, have garnered significant interest as potential anticancer agents. These complexes can be designed to have diverse mechanisms of action and can be targeted to specific cellular components. The synthesis of these promising therapeutic candidates often begins with a simple iridium precursor like this compound. Its role as a foundational building block makes it an important compound for researchers in medicinal chemistry and drug development.

Safety Information

This compound is a corrosive and toxic substance. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust or solution mists and prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

References

- 1. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Hexathis compound solid and solution | SAFINA, a.s. [safina.eu]

- 3. This compound crystal CIA Ir 114 | Johnson Matthey [matthey.com]

- 4. echemi.com [echemi.com]

- 5. Buy Potassium hexachloroiridate(IV) (EVT-311763) | 16920-56-2 [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. Rapid preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

chloroiridic acid CAS number and identifiers

An In-Depth Technical Guide to Chloroiridic Acid: Properties, Synthesis, and Applications

Introduction

This compound, systematically named hexachloroiridic(IV) acid, is a key inorganic compound of iridium. It serves as a primary precursor for the synthesis of a vast array of other iridium compounds and materials, including catalysts, electrodes, and nanoparticles.[1][2] Due to its versatile reactivity and the unique catalytic properties of iridium, this compound is of significant interest to researchers in chemistry, materials science, and drug development, particularly in the synthesis of complex molecules and functional materials.[3][4] This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis and application, and logical workflows for its use.

Chemical Identifiers and Synonyms

This compound is commercially available in various forms, most commonly as a hydrate. This can lead to variations in reported molecular weights and CAS numbers. The most frequently cited identifiers are for the anhydrous acid and its hexahydrate form.

| Identifier | Value |

| CAS Number | 16941-92-7 (for hexahydrate)[1][3]; 110802-84-1 (for hydrate)[5][6][7] |

| Chemical Formula | H₂[IrCl₆] (anhydrous)[1]; H₂IrCl₆·6H₂O (hexahydrate)[8] |

| Molecular Weight | 406.95 g/mol (anhydrous)[2]; 515.04 g/mol (hexahydrate)[3] |

| Synonyms | Hexachloroiridic(IV) acid, Hydrogen hexachloroiridate(IV), Dihydrogen hexachloroiridate(IV)[1][7] |

| MDL Number | MFCD00149906 |

| EC Number | 241-012-8[2] |

| UN Number | 3260[5] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound make it a versatile reagent, particularly its solubility in aqueous and alcoholic media.[7] It is known to be hygroscopic and should be stored accordingly.[2][5]

| Property | Value |

| Appearance | Black, brown-black, or yellow-brown crystals/lump.[2][3][5] |

| Melting Point | 65 °C (decomposes)[5][6] |

| Density | ~1.02 g/mL at 25 °C[5][6] |

| Solubility | Soluble in water and alcohols.[7] |

| Stability | Hygroscopic; decomposes on heating.[3][5] |

| UV-Vis Absorption | The [IrCl₆]²⁻ ion exhibits characteristic absorption bands in the visible region, notably a peak around 488 nm in 1 M HCl solution.[9] |

Key Experimental Protocols

This compound is not only synthesized from elemental iridium but is also a critical starting material for various catalysts and nanomaterials. The following protocols provide detailed methodologies for its synthesis and subsequent application.

Protocol 1: Rapid Synthesis of this compound

This protocol is adapted from a patented method for the rapid synthesis of this compound from iridium powder.[10] It involves the pressurized oxidative dissolution of iridium metal in hydrochloric acid with chlorine gas.

Materials:

-

Iridium powder (>99.95% purity)

-

Concentrated Hydrochloric Acid (36%)

-

Chlorine gas

-

Nitric Acid

-

Deionized water

-

Pressurized reaction vessel with stirring and gas inlet/outlet

Methodology:

-

Pressurized Oxidation and Dissolution:

-

Charge the reaction vessel with 2 kg of iridium powder and 16 L of 36% hydrochloric acid (ratio of 8 mL acid per 1 g of iridium powder).[10]

-

Seal the reactor and begin vigorous stirring.

-

Introduce chlorine gas at a flow rate of 800 mL/min.[10]

-

Heat the reactor to 150 °C, allowing the pressure to build to 0.6 MPa.[10]

-

Maintain these conditions for 3 hours to ensure complete dissolution of the iridium powder.[10]

-

-

Chlorine Removal:

-

After the reaction, stop the chlorine gas flow and cool the reactor.

-

Carefully vent the reactor to release excess pressure.

-

Apply a negative pressure system to the reactor to remove any residual free chlorine from the solution.

-

-

Filtration:

-

Filter the resulting solution to remove any unreacted particulates, yielding a clear filtrate containing a mixture of trivalent and tetravalent iridium.

-

-

Oxidation to Iridium(IV):

-

Transfer the filtrate to a new reaction vessel.

-

Add nitric acid to the solution to oxidize all trivalent iridium to the tetravalent state, resulting in a solution of this compound.[10]

-

-

Concentration and Crystallization:

-

Gently heat the this compound solution to concentrate it, driving off excess acid and water.

-

Allow the concentrated solution to cool, promoting the crystallization of the this compound product.

-

Collect the crystals via filtration and dry under vacuum.

-

Protocol 2: Synthesis of an Iridium Dimer Catalyst

This compound is a common precursor for organometallic iridium catalysts. This protocol describes the synthesis of the [Ir(COD)Cl]₂ dimer, a versatile catalyst, adapted from patent literature.[11][12]

Materials:

-

This compound (H₂IrCl₆)

-

1,5-Cyclooctadiene (COD)

-

Hydrazine hydrate or a borohydride aqueous solution (Reducing agent)

-

Deionized water

-

Argon or Nitrogen gas (for inert atmosphere)

Methodology:

-

Preparation of Iridium Solution:

-

In an oxygen-free environment (e.g., under an argon atmosphere), dissolve this compound in deionized water to prepare an iridium solution with a concentration of 8-30%.[12]

-

-

Addition of Cyclooctadiene:

-

To the iridium solution, add 1,5-cyclooctadiene (COD). The molar ratio of iridium to COD should be approximately 1:2.[12] Stir the mixture uniformly.

-

-

Reduction Reaction:

-

Isolation and Crystallization:

-

Cool the reaction mixture and filter the solution to collect the solid product.

-

Wash the collected solid with deionized water.

-

Perform evaporative crystallization on the washed solid to obtain the final iridium dimer catalyst, [IrCl(C₈H₁₂)]₂.[12]

-

Visualized Workflows and Logical Relationships

The utility of this compound is best understood through workflows that illustrate its synthesis and its role as a central precursor. The following diagrams, rendered using DOT language, depict these processes.

Caption: A diagram illustrating the key stages in the synthesis of this compound from iridium powder.

Caption: Logical relationship showing this compound as a key starting material for diverse applications.

Caption: A step-by-step experimental workflow for synthesizing an [Ir(COD)Cl]₂ catalyst.

References

- 1. This compound crystal CIA Ir 114 | Johnson Matthey [matthey.com]

- 2. Hexathis compound solid and solution | SAFINA, a.s. [safina.eu]

- 3. honrel.com [honrel.com]

- 4. A Semi-Automated, High-Throughput Approach for the Synthesis and Identification of Highly Photo-Cytotoxic Iridium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | 110802-84-1 [chemicalbook.com]

- 7. Manufacturer - Quality 110802-84-1,this compound,Hexathis compound Hexahydrate| UIV Chem [riyngroup.com]

- 8. americanelements.com [americanelements.com]

- 9. researchgate.net [researchgate.net]

- 10. Rapid preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN117209543B - Preparation method of iridium dimer catalyst - Google Patents [patents.google.com]

- 12. CN110078771B - Preparation method of iridium catalyst - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Chloroiridic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroiridic acid, also known as hexathis compound, is a key inorganic compound of iridium, typically found in its hydrated form, H₂IrCl₆·xH₂O. It serves as a primary precursor for the synthesis of a wide array of iridium compounds, catalysts, and advanced materials. Its utility spans diverse fields, including catalysis, electrochemistry, and the preparation of metallic iridium coatings. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on quantitative data, experimental methodologies, and key chemical behaviors relevant to research and development professionals.

Physical Properties

This compound is a hygroscopic solid, appearing as black or dark brown crystals in its hydrated form.[1][2][3] It is readily soluble in water, ethanol, and hydrochloric acid.[2][3] The properties of both the common hexahydrate and the anhydrous form are summarized below.

Data Presentation: Physical Properties

| Property | Hexathis compound Hexahydrate (H₂IrCl₆·6H₂O) | Anhydrous Hexathis compound (H₂IrCl₆) |

| CAS Number | 16941-92-7[3][4] | 110802-84-1[1][5][6][7] |

| Molecular Formula | H₂IrCl₆·6H₂O[3] | H₂IrCl₆[1] |

| Molar Mass | 515.04 g/mol [3][4] | 406.95 g/mol [1][7] |

| Appearance | Black, dark brown, or reddish-brown crystals[2][3] | Black to dark brown crystalline solid[1] |

| Melting Point | 65 °C (decomposes)[2][4][7][8] | ~65 °C (decomposes)[1] |

| Boiling Point | Not applicable (decomposes) | Not applicable (decomposes) |

| Density | 1.02 g/cm³ at 25 °C[2][5][7][8] | Approximately 1.02 g/cm³ at 25 °C[1] |

| Solubility | Soluble in water (456 g/L at 30 °C), alcohol, and hydrochloric acid[2][3][4] | Soluble in water, hydrochloric acid, and alcohols[1] |

| Hygroscopicity | Highly hygroscopic[1] | Hygroscopic[5] |

Chemical Properties

This compound is a strong acid and a potent oxidizing agent, a characteristic dictated by the iridium being in the +4 oxidation state. Its chemistry is dominated by the reactivity of the hexachloroiridate(IV) anion, [IrCl₆]²⁻.

Stability and Decomposition

This compound hexahydrate is stable under normal conditions when stored in a dry, inert atmosphere.[1] However, it is thermally sensitive and begins to decompose around its melting point of 65 °C, releasing hydrogen chloride gas.[9] The thermal decomposition in an inert atmosphere is a complex process that can lead to the formation of various iridium chloride species and ultimately metallic iridium at higher temperatures.

Redox Chemistry

The hexachloroiridate(IV) anion is a well-characterized one-electron oxidizing agent. The standard reduction potential for the [IrCl₆]²⁻/[IrCl₆]³⁻ couple is a key parameter in its chemical reactivity.

Redox Potential

-

Reaction: [IrCl₆]²⁻ + e⁻ ⇌ [IrCl₆]³⁻

-

Standard Potential (E°): +0.8665 V[10]

This high positive potential indicates that this compound is a strong oxidizing agent, capable of oxidizing a variety of substrates.

Hydrolysis and Aqueous Chemistry

In aqueous solutions, the [IrCl₆]²⁻ anion can undergo hydrolysis, where chloride ligands are successively replaced by water molecules. The extent of hydrolysis is dependent on factors such as pH, temperature, and chloride ion concentration. To maintain the stability of the hexachloroiridate complex in solution, it is typically kept in an excess of hydrochloric acid.

Key Reactions

-

Precursor for Iridium Compounds: this compound is the most common starting material for the synthesis of other iridium compounds, including other salts, organometallic complexes, and coordination compounds.

-

Catalysis: It is widely used as a catalyst or catalyst precursor in a variety of organic reactions, such as hydrogenations and oxidations.

-

Preparation of Iridium Metal and Oxides: It can be reduced to form iridium nanoparticles or decomposed to produce iridium oxide, both of which have significant catalytic and electronic applications. For instance, the polyol method uses a solvent like ethylene glycol to reduce this compound to iridium nanoparticles.[11]

Experimental Protocols

Determination of Melting Point (Decomposition Temperature)

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound hexahydrate is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A standard melting point apparatus with a heating block and a viewing lens is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (65 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the solid begins to liquefy and the temperature at which it is completely liquid are recorded as the melting range. For this compound, decomposition (observed as gas evolution, likely HCl) occurs concurrently with melting.

-

-

Safety: The experiment should be conducted in a well-ventilated fume hood due to the release of corrosive HCl gas upon decomposition.

Determination of Density

Methodology: Gas Pycnometry (for solids)

-

Principle: Gas pycnometry determines the volume of a solid by measuring the pressure change of a known volume of an inert gas (e.g., helium) as it expands into a chamber containing the sample. The density is then calculated from the measured volume and the known mass of the sample.

-

Procedure:

-

The mass of a sample of this compound is accurately measured using an analytical balance.

-

The sample is placed in the sample chamber of the gas pycnometer.

-

The chamber is sealed, and the analysis is initiated according to the instrument's operating procedure. The instrument will automatically perform a series of gas expansions and pressure measurements to calculate the sample volume.

-

The density is calculated using the formula: Density = Mass / Volume.

-

-

Considerations: Given the hygroscopic and corrosive nature of this compound, the sample should be handled quickly in a dry environment (e.g., a glove box) to prevent water absorption, which would affect the accuracy of the measurement.

Determination of Solubility

Methodology: Gravimetric Method for Saturated Solutions

-

Procedure:

-

A saturated solution of this compound in the solvent of interest (e.g., deionized water) is prepared by adding an excess of the solid to the solvent in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 30 °C) for a sufficient time to ensure equilibrium is reached.

-

A known volume of the clear, saturated supernatant is carefully withdrawn using a calibrated pipette, avoiding any undissolved solid.

-

The withdrawn solution is transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point).

-

The container with the dry residue is weighed.

-

The mass of the dissolved this compound is determined by subtracting the initial mass of the container.

-

The solubility is expressed as grams of solute per liter of solvent.

-

-

Safety: All handling of this compound and its solutions should be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Mandatory Visualizations

References

- 1. tandfonline.com [tandfonline.com]

- 2. CN112357979A - Method for directly preparing chloro-iridic acid from iridium-containing waste material - Google Patents [patents.google.com]

- 3. nano.ku.dk [nano.ku.dk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Revision Notes - Anhydrous, Hydrated and Water of Crystallisation | Atoms, Molecules and Stoichiometry | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. chclab-chem.nsysu.edu.tw [chclab-chem.nsysu.edu.tw]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Oxidation State of Iridium in Chloroiridic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chloroiridic acid, with a primary focus on the oxidation state of its central iridium atom. This document details the chemical properties, synthesis, and characterization of this compound, and explores its emerging applications in drug discovery and development.

Introduction to this compound

This compound, systematically named hexachloroiridic(IV) acid, is an inorganic compound with the chemical formula H₂[IrCl₆]. It is a primary commercial source of iridium and a versatile precursor for the synthesis of other iridium compounds.[1] The acid is typically available as a dark brown to black crystalline solid, often in its hexahydrated form, H₂[IrCl₆]·6H₂O.[2] It is highly soluble in water and alcohols, forming a reddish-brown solution.[3]

The core of this compound is the hexachloroiridate(IV) anion, [IrCl₆]²⁻, in which an iridium atom is octahedrally coordinated to six chloride ligands. The stability and reactivity of this complex are central to its utility in various chemical applications.

The Oxidation State of Iridium

Iridium is a transition metal known for its wide range of accessible oxidation states, from -3 to +9.[4] The most common oxidation states for iridium in coordination complexes are +1, +3, and +4. In this compound, iridium exists in the +4 oxidation state . This can be deduced from the overall charge of the complex anion. With six chloride ions, each carrying a -1 charge, the iridium atom must have a +4 charge to result in the net 2- charge of the [IrCl₆]²⁻ anion.

The Ir(IV) state in this compound is a d⁵ electron configuration, which makes the complex paramagnetic. This oxidation state is relatively stable, yet the complex can readily participate in redox reactions, making it a useful catalytic agent and a precursor for synthesizing iridium complexes in other oxidation states, notably Ir(III) complexes which have garnered significant interest in medicinal chemistry.[5]

Experimental Determination of the Iridium Oxidation State

Several analytical techniques can be employed to experimentally verify the +4 oxidation state of iridium in this compound.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For iridium, the binding energy of the Ir 4f core level electrons is indicative of its oxidation state.

Experimental Protocol:

-

Sample Preparation: A small amount of solid this compound is mounted on a sample holder using conductive carbon tape. For solutions, a drop is deposited on a clean, conductive substrate (e.g., silicon wafer) and dried under vacuum or in an inert atmosphere.

-

Instrumentation: The analysis is performed in an ultra-high vacuum (UHV) XPS system equipped with a monochromatic Al Kα X-ray source (1486.6 eV).

-

Data Acquisition: A survey scan is first acquired to identify all elements present on the surface. High-resolution spectra are then recorded for the Ir 4f region.

-

Data Analysis: The Ir 4f spectrum is charge-referenced to the adventitious carbon C 1s peak at 284.8 eV. The spectrum is then fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve the peaks corresponding to different oxidation states. The Ir 4f spectrum will show a doublet (4f₇/₂ and 4f₅/₂) due to spin-orbit coupling.

Data Presentation:

| Iridium Species | Ir 4f₇/₂ Binding Energy (eV) | Reference |

| Ir(0) (metallic) | ~60.8 | [6] |

| Ir(III) in IrCl₃ | ~62.5 | [7] |

| Ir(IV) in IrO₂ | ~61.9 | [6] |

| Ir(IV) in [IrCl₆]²⁻ | ~62.2 ± 0.7 | [8] |

Note: The exact binding energy can vary slightly depending on the chemical environment and instrument calibration.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox behavior of a species in solution. For this compound, CV can be used to observe the reversible one-electron reduction of Ir(IV) to Ir(III) and the subsequent oxidation back to Ir(IV).

Experimental Protocol:

-

Electrolyte Preparation: A solution of this compound (e.g., 1-5 mM) is prepared in a suitable supporting electrolyte (e.g., 0.1 M KCl in deionized water or an acetate buffer at pH 4).[9]

-

Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: The potential is swept from an initial value (e.g., +0.8 V) to a final value (e.g., +0.2 V) and then back to the initial potential at a specific scan rate (e.g., 50 mV/s).

-

Data Analysis: The resulting voltammogram will show a cathodic peak corresponding to the reduction of [IrCl₆]²⁻ to [IrCl₆]³⁻ and an anodic peak for the reverse oxidation. For a reversible process, the peak separation (ΔEp = Epa - Epc) should be close to 59/n mV (where n is the number of electrons, in this case, 1).

Data Presentation:

| Redox Couple | E½ (V vs. Ag/AgCl) | ΔEp (mV) at 50 mV/s |

| [IrCl₆]²⁻ / [IrCl₆]³⁻ | ~0.66 | ~60-70 |

Note: The formal potential (E½) is the average of the anodic and cathodic peak potentials.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to characterize the [IrCl₆]²⁻ anion in solution, which exhibits characteristic absorption bands due to ligand-to-metal charge transfer (LMCT) transitions.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., dilute HCl to prevent hydrolysis).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm.

-

Data Analysis: The spectrum is analyzed for the characteristic absorption peaks of the [IrCl₆]²⁻ ion. The concentration of the solution can be determined using the Beer-Lambert law if the molar absorptivity is known.

Data Presentation:

| Species | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| [IrCl₆]²⁻ | ~488, ~432, ~415 | ~4000, ~3800, ~3400 |

Synthesis of this compound

This compound is typically prepared by the oxidative dissolution of iridium metal in a chlorine-rich environment.

Experimental Protocol:

Materials:

-

Iridium powder

-

Concentrated hydrochloric acid (HCl)

-

Chlorine gas (Cl₂) or Nitric Acid (HNO₃) as an oxidizing agent

Procedure:

-

Iridium powder is suspended in concentrated hydrochloric acid in a suitable reaction vessel.[10]

-

Chlorine gas is bubbled through the heated suspension, or nitric acid is added.[11][12] The reaction is often carried out under pressure and at elevated temperatures (100-150 °C) to increase the reaction rate.[11]

-

The reaction mixture is stirred for several hours until the iridium powder is dissolved.[10]

-

After the reaction is complete, any excess chlorine is removed, and the solution is filtered to remove any unreacted iridium.[11]

-

The resulting solution is a concentrated solution of this compound. The solid product can be obtained by careful evaporation of the solvent.

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. This compound is corrosive and harmful if swallowed, inhaled, or in contact with skin.[13][14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[2][15]

Applications in Drug Development

While this compound itself is not used as a therapeutic agent, it is a critical precursor for the synthesis of organometallic iridium complexes that have shown significant promise in drug discovery, particularly in the development of anticancer agents.[5]

Iridium(III) complexes, often synthesized from Ir(IV) precursors like this compound, are of particular interest.[16] These complexes can be designed with specific ligands to target cancer cells and induce cell death through various mechanisms, including apoptosis and cell cycle arrest.[17][18] They offer potential advantages over traditional platinum-based drugs, such as cisplatin, including activity against platinum-resistant cancer cell lines and potentially reduced side effects.[16]

Workflow for Iridium-Based Drug Precursor Synthesis:

Caption: Workflow for the synthesis of iridium-based anticancer drug candidates.

Conclusion

This compound is a fundamentally important iridium compound in which the iridium atom possesses a +4 oxidation state. This oxidation state can be reliably determined through a suite of analytical techniques, including XPS, cyclic voltammetry, and UV-Vis spectroscopy. As a readily available and reactive precursor, this compound plays a crucial role in the synthesis of novel iridium-based compounds with significant potential in the field of drug development, offering promising avenues for the creation of next-generation therapeutics.

Experimental Workflows

XPS Analysis Workflow:

References

- 1. FTIR and Raman – Composition and Contamination Analysis - EAG Laboratories [eag.com]

- 2. fishersci.be [fishersci.be]

- 3. First Responders should know how the concentration of acid may affect its identification by Raman and/or FTIR spectroscopy - Identifying Threats [thermofisher.com]

- 4. Synthesis of Enantiomerically Enriched Drug Precursors by Lactobacillus paracasei BD87E6 as a Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Iridium [xpsfitting.com]

- 9. researchgate.net [researchgate.net]

- 10. JPH02116634A - Method for producing this compound - Google Patents [patents.google.com]

- 11. Rapid preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN112357979A - Method for directly preparing chloro-iridic acid from iridium-containing waste material - Google Patents [patents.google.com]

- 13. Page loading... [wap.guidechem.com]

- 14. echemi.com [echemi.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Synthesis, Characterization and Anticancer Efficacy Studies of Iridium (III) Polypyridyl Complexes against Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Anticancer Effect Studies of Iridium(III) Polypyridyl Complexes against SGC-7901 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Current status of iridium-based complexes against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Chloroiridic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of chloroiridic acid (H₂IrCl₆) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized as a catalyst or precursor.

Introduction to this compound and its Solubility

This compound, a coordination compound of iridium, is a potent catalyst and a precursor for the synthesis of other iridium compounds.[1] Its effectiveness in many applications is highly dependent on its solubility in the reaction medium. While readily soluble in water, its solubility in organic solvents is a critical parameter for its use in non-aqueous systems, which are common in organic synthesis and catalysis.

This guide summarizes the available qualitative solubility data, provides a theoretical framework for understanding its solubility based on solvent properties, and details experimental protocols for the quantitative determination of its solubility.

Factors Influencing the Solubility of this compound

The solubility of this compound in any given solvent is governed by the principle of "like dissolves like."[2][3] As a polar inorganic compound, its solubility is dictated by several factors:

-

Solvent Polarity: this compound, being a polar molecule, is more likely to dissolve in polar solvents that can effectively solvate the H⁺ and [IrCl₆]²⁻ ions.[3][4]

-

Protic vs. Aprotic Solvents: Polar protic solvents, which can engage in hydrogen bonding, are generally good solvents for this compound.[3][5][6] Polar aprotic solvents can also be effective, depending on their dielectric constant and ability to stabilize the ions.[5][6]

-

Temperature: For most solid solutes, solubility increases with temperature.[2][4] This is because the increased kinetic energy of the solvent molecules can better overcome the lattice energy of the solid.

-

Presence of Coordinating Ligands: The solvent itself or other species in the solution can act as ligands, potentially displacing the chloride ions in the [IrCl₆]²⁻ complex and altering its solubility.

Solubility of this compound: A Qualitative Overview

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Alcohols (Methanol, Ethanol, Isopropanol) | Soluble | These solvents are polar and can form hydrogen bonds, effectively solvating the ions of this compound. Several sources explicitly state its solubility in alcohol.[7][8][9] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble to Soluble | These solvents have high dielectric constants and can solvate ions, though the absence of hydrogen bonding might make them slightly less effective than protic solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Sparingly Soluble to Insoluble | Ethers are less polar than alcohols and ketones and are poor at solvating inorganic salts. |

| Esters | Ethyl acetate | Sparingly Soluble to Insoluble | Esters are moderately polar but are generally not good solvents for inorganic acids. |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Insoluble | Nonpolar solvents lack the ability to solvate the charged species of this compound, leading to negligible solubility. |

Experimental Protocols for Determining Solubility

For precise and reliable data, the solubility of this compound in a specific organic solvent should be determined experimentally. Two common methods are detailed below.

Gravimetric Method

This method involves preparing a saturated solution, evaporating the solvent from a known volume of the solution, and weighing the remaining solute.[10][11][12]

Apparatus and Materials:

-

This compound (solid)

-

Organic solvent of interest

-

Thermostatically controlled shaker or magnetic stirrer with hotplate

-

Analytical balance

-

Volumetric flasks and pipettes

-

Drying oven

-

Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

-

Evaporating dish or watch glass

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant using a volumetric pipette. To avoid collecting solid particles, it is advisable to filter the solution through a syringe filter that is compatible with the solvent.

-

-

Solvent Evaporation:

-

Transfer the collected aliquot to a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent in a fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of inert gas may be used. Avoid excessive heat that could decompose the this compound.

-

-

Drying and Weighing:

-

Once the solvent is completely removed, dry the residue in a drying oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

-

Cool the evaporating dish in a desiccator before weighing it on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

-

Express the solubility in terms of g/100 mL or mol/L.

-

UV-Vis Spectrophotometric Method

This method is suitable for colored compounds like this compound and relies on the Beer-Lambert law, which relates absorbance to concentration.[13][14][15]

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

This compound (solid)

-

Organic solvent of interest

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer

-

Filtration apparatus

Procedure:

-

Determination of Maximum Absorbance (λ_max):

-

Prepare a dilute solution of this compound in the chosen organic solvent.

-

Scan the absorbance of the solution over a range of wavelengths (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λ_max).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the organic solvent.

-

Measure the absorbance of each standard solution at λ_max.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Preparation and Measurement:

-

Withdraw a known volume of the saturated supernatant and filter it.

-

Dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in terms of g/100 mL or mol/L.

-

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the logical flow for selecting a suitable solvent and the experimental workflow for determining solubility.

Caption: Logical workflow for solvent selection and experimental determination of solubility.

Caption: Comparison of experimental workflows for solubility determination.

Conclusion

The solubility of this compound in organic solvents is a crucial parameter for its application in various chemical processes. While quantitative data is sparse, a qualitative understanding based on solvent properties can guide the initial selection of a suitable medium. For precise applications, experimental determination of solubility using methods such as gravimetric analysis or UV-Vis spectrophotometry is highly recommended. The protocols and logical workflows provided in this guide offer a robust framework for researchers and professionals to systematically approach the solubility of this compound in organic media.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. This compound CAS#: 110802-84-1 [chemicalbook.com]

- 9. Manufacturer - Quality 110802-84-1,this compound,Hexathis compound Hexahydrate| UIV Chem [riyngroup.com]

- 10. uomosul.edu.iq [uomosul.edu.iq]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. researchgate.net [researchgate.net]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Chloroiridic Acid: Safety Data Sheet and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for chloroiridic acid (CAS No. 16941-92-7), also known as hydrogen hexachloroiridate(IV).[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is a corrosive and hazardous substance that requires careful handling. The following tables summarize its classification and potential hazards as outlined in globally harmonized system (GHS) safety data sheets.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Corrosive to metals | 1 | H290: May be corrosive to metals.[1] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin corrosion/irritation | 1A/1B/1C | H314: Causes severe skin burns and eye damage. |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage. |

Table 2: GHS Pictograms and Signal Word

| Pictogram | Signal Word |

| Corrosion | Danger [1] |

| Exclamation Mark |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe storage and handling.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | H₂Cl₆Ir · 6H₂O[1] |

| Molecular Weight | 515.02 g/mol [1] |

| Appearance | Solid |

| Evaporation Rate | Not applicable (Solid)[1] |

| Stability | Stable under normal conditions.[2] |

Handling and Storage Precautions

Proper handling and storage are paramount to prevent exposure and accidents.

Safe Handling

-

Engineering Controls: Use only under a chemical fume hood.[1] Ensure adequate ventilation. Showers, eyewash stations, and ventilation systems should be readily available.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash goggles or a face shield.[1]

-

Skin Protection: Wear suitable protective clothing, including a fully buttoned lab coat.[2][3] Impervious gloves (nitrile, neoprene, butyl, or Viton) are required; double gloving is recommended.[3] Always consult the glove manufacturer's compatibility chart.

-

Respiratory Protection: In case of insufficient ventilation or dust formation, wear suitable respiratory equipment.[2]

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[1][2] Do not breathe dust.[1] Do not eat, drink, or smoke when using this product.[1][2] Wash hands thoroughly after handling and before breaks.[1][2] Remove and wash contaminated clothing and gloves before reuse.[1][2]

Storage

-

Storage Conditions: Store in a dry, cool, and well-ventilated place.[1][4] Keep containers tightly closed.[1] Store in a corrosives area.[1]

-

Incompatible Materials: Keep away from oxidizing agents, metals, water, organic materials, alcohol, magnesium, potassium, and perchloric acid.[2][3] Store in a corrosive-resistant container with a resistant inner liner. Do not use metal containers.

-

Security: Store locked up and out of the reach of children.[2]

Experimental Protocols: Emergency Procedures

Detailed protocols for handling emergencies are crucial.

First-Aid Measures

Table 4: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |

| Skin Contact | Take off immediately all contaminated clothing.[2] Rinse skin with water/shower. Wash contaminated clothing before reuse.[2] Seek immediate medical attention.[1][2] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1][2] If not breathing, give artificial respiration.[1][2] Do not use mouth-to-mouth resuscitation.[1][2] Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting.[1][2] Rinse mouth.[2] Drink plenty of water.[1] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1][2] |

-

Note to Physicians: Product is a corrosive material.[2] Treat symptomatically.[1] Inhaled corrosive substances can lead to a toxic edema of the lungs, which can be fatal.[2]

Spill and Leak Procedures

-

Personal Precautions: Evacuate personnel to safe areas.[1] Wear appropriate personal protective equipment.[1] Avoid contact with the substance and inhalation of dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Should not be released into the environment.[1]

-

Containment and Cleanup:

-

Small Spills: For small spills that can be cleaned up in about 10 minutes by trained personnel, absorb with an inert dry material and place it in an appropriate waste disposal container.[3]

-

Large Spills: For significant spills, immediately evacuate the area and secure it.[3] If there is an immediate threat of fire or the spill is uncontained, call emergency services.[3] Cover drains. Sweep up and shovel into suitable containers for disposal.[1] Avoid dust formation.[1]

-

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Logical workflow for safe handling of this compound.

Caption: Experimental workflow for handling a small this compound spill.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Chloroiridic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of chloroiridic acid (H₂IrCl₆), a pivotal precursor in the synthesis of iridium-based catalysts and materials. Understanding its thermal behavior is critical for the controlled preparation of iridium nanoparticles, oxides, and other compounds with specific catalytic and electronic properties. This document outlines the decomposition pathways under various atmospheric conditions, presents available quantitative data, and provides detailed experimental protocols for thermal analysis.

Thermal Stability and Decomposition Overview

This compound, particularly in its hexahydrated form (H₂IrCl₆·6H₂O), is a hygroscopic, crystalline solid. Its thermal stability is limited, and it undergoes a multi-step decomposition process upon heating. The initial decomposition step involves the loss of water of hydration and hydrogen chloride. The subsequent decomposition pathway and the final product are highly dependent on the surrounding atmosphere.

Initial Decomposition: The hexahydrated form of this compound begins to decompose at a relatively low temperature. The initial mass loss is attributed to the release of both water molecules and hydrogen chloride gas. Published data indicates that this process starts at approximately 65 °C with the evolution of HCl gas[1].

Decomposition Pathways

The atmosphere in which the thermal decomposition is carried out plays a critical role in determining the intermediate and final products. The primary atmospheres of interest are inert (e.g., nitrogen, argon), oxidizing (e.g., air), and reducing (e.g., hydrogen).

Decomposition in an Inert Atmosphere (Nitrogen or Argon)

In an inert atmosphere, the decomposition of this compound is expected to proceed through the sequential loss of water and HCl, followed by the reduction of iridium(IV) to a lower oxidation state, likely iridium(III) chloride (IrCl₃), and finally to metallic iridium (Ir) at higher temperatures. While specific TGA data for H₂IrCl₆ is scarce, the decomposition of the related compound ammonium hexachloroiridate((NH₄)₂IrCl₆) provides a valuable model, showing a multi-step process leading to the formation of metallic iridium[2][3].

The proposed decomposition pathway is as follows:

-

Dehydration and Dehydrochlorination: H₂IrCl₆·6H₂O first loses its six water molecules and two molecules of HCl. This is likely to occur in overlapping steps at lower temperatures.

-

Reduction to Iridium(III) Chloride: The resulting anhydrous or partially hydrated species decomposes further to form iridium(III) chloride.

-

2H₂IrCl₆ → 2IrCl₃ + 2HCl + Cl₂

-

-

Decomposition to Metallic Iridium: At higher temperatures, IrCl₃ decomposes to metallic iridium.

-

2IrCl₃ → 2Ir + 3Cl₂

-

Decomposition in an Oxidizing Atmosphere (Air)

When heated in the presence of oxygen, the decomposition of this compound ultimately yields iridium(IV) oxide (IrO₂), a stable oxide of iridium. The initial steps of dehydration and dehydrochlorination are similar to those in an inert atmosphere. However, at higher temperatures, the iridium species are oxidized.

The proposed decomposition pathway is as follows:

-

Dehydration and Dehydrochlorination: Similar to the process in an inert atmosphere.

-

Formation of Iridium Oxide: The intermediate iridium chlorides react with oxygen to form iridium(IV) oxide.

-

H₂IrCl₆ + O₂ → IrO₂ + 6HCl

-

References

An In-depth Technical Guide to the Physicochemical Properties of Chloroiridic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and density of chloroiridic acid. It includes detailed experimental protocols for the determination of these properties and a visualization of a key synthetic application of this compound.

Quantitative Data Summary

This compound can exist in various states of hydration, which directly impacts its molecular weight. The density, however, is consistently reported for the common hydrated form.

| Property | Value | Chemical Formula | CAS Number | Reference |

| Molecular Weight | 406.95 g/mol | H₂IrCl₆ | 110802-84-1 | [1] |

| Molecular Weight (monohydrate) | 424.97 g/mol | H₂IrCl₆·H₂O | 110802-84-1 | [2] |

| Molecular Weight (hexahydrate) | 515.023 g/mol | H₂IrCl₆·6H₂O | 16941-92-7 | [3] |

| Density | 1.02 g/mL at 25 °C | Not specified, but typically refers to the hydrated form | 110802-84-1 | [1][4][3] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the molecular weight of hydrated this compound and the density of the solid compound.

1. Experimental Determination of Molecular Weight of Hydrated this compound

The molecular weight of a hydrated salt such as this compound is determined by calculating the number of water molecules of hydration. This is achieved by gravimetric analysis, where the water is driven off by heating, and the mass difference is used to determine the mole ratio of water to the anhydrous salt.

Objective: To determine the empirical formula of a hydrated this compound sample and subsequently its molecular weight.

Materials:

-

Hydrated this compound sample

-

Crucible and lid

-

Bunsen burner, tripod, and pipeclay triangle

-

Analytical balance (accurate to ±0.001 g)

-

Desiccator

-

Crucible tongs

Procedure:

-

Preparation of Crucible: Clean and dry a crucible and its lid. Heat them strongly for 5 minutes using a Bunsen burner to ensure all moisture is removed. Allow to cool in a desiccator.

-

Initial Weighing: Once at room temperature, weigh the empty crucible and lid on an analytical balance. Record this mass.

-

Sample Addition: Add approximately 2-3 grams of the hydrated this compound to the crucible. Weigh the crucible, lid, and sample together. Record this mass.

-

Heating: Place the crucible with the sample on the pipeclay triangle. Heat gently at first, then more strongly, to drive off the water of hydration. The lid should be slightly ajar to allow water vapor to escape. Heat until the sample appears dry and no further changes are observed.

-

Cooling and Weighing: Using crucible tongs, remove the crucible and place it in a desiccator to cool to room temperature. Once cool, weigh the crucible, lid, and anhydrous salt.

-

Heating to a Constant Mass: To ensure all water has been removed, repeat the heating, cooling, and weighing process until two consecutive mass readings are within a negligible range (e.g., ±0.005 g).

-

Calculations:

-

Mass of hydrated salt: (Mass of crucible + lid + hydrated salt) - (Mass of empty crucible + lid)

-

Mass of anhydrous salt: (Mass of crucible + lid + anhydrous salt) - (Mass of empty crucible + lid)

-

Mass of water lost: Mass of hydrated salt - Mass of anhydrous salt

-

Moles of anhydrous salt: Mass of anhydrous salt / Molar mass of anhydrous H₂IrCl₆ (406.92 g/mol )

-

Moles of water: Mass of water lost / Molar mass of H₂O (18.015 g/mol )

-

Mole ratio: Divide the moles of water by the moles of anhydrous salt to find the ratio, which represents the number of water molecules of hydration (x) in the formula H₂IrCl₆·xH₂O.

-

Molecular Weight of Hydrate: Molar mass of anhydrous H₂IrCl₆ + (x * Molar mass of H₂O)

-

2. Experimental Determination of the Density of Solid this compound

The density of a solid can be determined by measuring its mass and volume. For an irregularly shaped solid like crystalline this compound, the volume is typically determined by the liquid displacement method.

Objective: To determine the density of a solid sample of this compound.

Materials:

-

This compound crystals

-

Graduated cylinder

-

Analytical balance

-

A liquid in which this compound is insoluble (e.g., a saturated solution of this compound or a non-reactive organic solvent)

-

Tweezers or spatula

Procedure:

-

Mass Measurement: Weigh a sample of dry this compound crystals on an analytical balance. Record the mass.

-

Initial Volume Measurement: Fill a graduated cylinder with a known volume of the chosen liquid. The volume should be sufficient to fully submerge the crystals. Record this initial volume (V₁).

-

Volume Displacement: Carefully add the weighed this compound crystals to the graduated cylinder, ensuring there are no air bubbles clinging to the crystals. The liquid level will rise.

-

Final Volume Measurement: Record the new volume of the liquid in the graduated cylinder (V₂).

-

Calculations:

-

Volume of the this compound sample: V = V₂ - V₁

-

Density of this compound: ρ = Mass / Volume

-

Workflow Visualization: Synthesis of Iridium Nanoparticles

This compound is a common precursor for the synthesis of iridium nanoparticles, which have applications in catalysis and electrochemistry. The following diagram illustrates a typical workflow for the chemical reduction of this compound to form iridium nanoparticles.

Caption: Workflow for the synthesis of iridium nanoparticles from this compound.

References

A Comprehensive Technical Guide to the Proper Storage of Chloroiridic Acid Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the optimal storage conditions for chloroiridic acid (H₂IrCl₆) solutions. Adherence to these guidelines is critical to ensure the stability, purity, and efficacy of this important reagent in research, catalysis, and drug development applications. This document outlines the key factors influencing the stability of this compound solutions and provides detailed recommendations for their proper storage.

Key Factors Influencing Stability

The stability of this compound solutions is paramount for reproducible experimental results and maintaining the integrity of starting materials in sensitive applications. Several factors can influence the chemical and physical stability of these solutions over time.

Temperature

Temperature is a critical factor affecting the rate of chemical degradation. While room temperature storage is generally recommended for short-term use, long-term stability is enhanced at controlled, cooler temperatures. Elevated temperatures can accelerate degradation reactions, leading to a decrease in the concentration of the active hexachloroiridate(IV) complex. Accelerated stability studies are often conducted at elevated temperatures (e.g., 40°C, 50°C, 54°C) to predict long-term stability at room temperature.[1]

Light Exposure

This compound solutions are sensitive to light. Exposure to ultraviolet (UV) and visible light can induce photochemical reactions, leading to the reduction of Ir(IV) to Ir(III) and the formation of other degradation products. Therefore, it is imperative to protect these solutions from light during storage.

pH of the Solution

The pH of the aqueous solution plays a significant role in the stability of the hexachloroiridate(IV) complex. The complex is most stable in acidic conditions. As the pH increases, the complex is prone to hydrolysis and hydroxylation, leading to the formation of iridium oxides and other insoluble species. In basic solutions, hexachloroiridate(IV) is rapidly reduced to iridium(III).

Container Material

The choice of container material is crucial to prevent contamination and degradation of the solution. The material should be inert and not leach impurities into the solution. Borosilicate glass (Type I) is a preferred material due to its high chemical resistance.[2] Certain types of plastics, such as polypropylene and polyethylene, are also suitable for storing this compound solutions.[3] It is essential to ensure that the chosen container does not interact with the acidic nature of the solution.

Concentration

The concentration of the this compound solution can also impact its stability. While specific quantitative data is limited, highly concentrated stock solutions are generally more stable than dilute working solutions.

Data Presentation: Summary of Storage Conditions

The following tables summarize the recommended storage conditions for this compound solutions based on the available data.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at controlled room temperature (20-25°C) for short-term storage. For long-term storage, refrigeration (2-8°C) is recommended. | Minimizes the rate of thermal degradation. |

| Light | Store in amber or opaque containers, or in a dark place. | Prevents photodegradation of the hexachloroiridate(IV) complex. |

| Atmosphere | Store in tightly sealed containers. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can be considered. | Prevents contamination and evaporation. Inert atmosphere minimizes oxidation. |

| Concentration | Store as a concentrated stock solution and dilute as needed. | Concentrated solutions are generally more stable. |

| pH Level | Stability of Hexachloroiridate(IV) | Predominant Species and Reactions |

| < 2 | High | [IrCl₆]²⁻ is the stable species. |

| 2 - 3 | Optimal | Slowest degradation rates observed in this range. |

| 4 - 6 | Moderate | Increased rate of hydrolysis and hydroxylation. |

| > 6 | Low | Rapid hydroxylation and potential precipitation of iridium oxides. |

| Alkaline | Very Low | Rapid reduction of Ir(IV) to Ir(III). |

| Container Material | Suitability | Considerations |

| Type I Borosilicate Glass | Excellent | Highly inert and resistant to acidic solutions. Recommended for long-term storage. |

| Polypropylene (PP) | Good | Good chemical resistance to acidic solutions. |

| Polyethylene (PE) | Good | Suitable for short to medium-term storage. |

| Soda-Lime Glass | Not Recommended | Can leach alkaline ions, altering the pH of the solution. |

| Metal Containers | Not Recommended | Prone to corrosion by the acidic solution.[4][5] |

Experimental Protocols

This section provides a detailed methodology for conducting a stability study of a this compound solution. This protocol is a synthesis of general stability testing guidelines from regulatory bodies such as the ICH, FDA, and EPA.

Objective

To evaluate the stability of a this compound solution under various storage conditions (temperature, light, and pH) over a defined period.

Materials

-

This compound solution of known concentration

-

Type I borosilicate glass vials with inert stoppers/caps

-

Amber glass vials

-

pH meter

-

UV-Vis spectrophotometer

-

HPLC system with a suitable column (e.g., C18)

-

Temperature and humidity-controlled stability chambers

-

Hydrochloric acid and sodium hydroxide solutions for pH adjustment

-

High-purity water

Methods

-

Prepare a stock solution of this compound in high-purity water.

-

Divide the stock solution into aliquots.

-

For the pH study, adjust the pH of the aliquots to the desired levels (e.g., pH 2, 4, 6, 8) using dilute HCl or NaOH.

-

Transfer the aliquots into the appropriate storage containers (clear and amber vials).

-

Temperature Study: Place samples in stability chambers at various temperatures (e.g., 5°C ± 3°C, 25°C ± 2°C / 60% ± 5% RH, 40°C ± 2°C / 75% ± 5% RH).

-